3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features both indole and pyrrolidine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrrolidine moiety can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the pyrrolidine ring or the indole structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar indole structure.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with different substituents.
Uniqueness
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of indole and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O4/c1-28-16-5-3-4-15(10-16)25-21(26)12-20(22(25)27)23-9-8-14-13-24-19-7-6-17(29-2)11-18(14)19/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3 |
InChI Key |
LNPGETLWPJAHAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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